molecular formula C9H14O3 B1605687 3-Acetylheptane-2,6-dione CAS No. 29214-57-1

3-Acetylheptane-2,6-dione

Cat. No. B1605687
CAS RN: 29214-57-1
M. Wt: 170.21 g/mol
InChI Key: RQZJIXZNJBCGQC-UHFFFAOYSA-N
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Description

3-Acetylheptane-2,6-dione, also known as 3-acetyl-2,6-heptadione, is a cyclic ketone with the molecular formula C7H10O2. It is a colorless liquid that is soluble in water and is used in a variety of applications, including as a reagent in organic synthesis and as an intermediate in pharmaceuticals. The compound is also used as a flavoring agent in food and beverage products.

Scientific Research Applications

    HPLC Analysis:

    • Summary: 3-Acetylheptane-2,6-dione can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically contains acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) .

properties

IUPAC Name

3-acetylheptane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(10)4-5-9(7(2)11)8(3)12/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZJIXZNJBCGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183473
Record name 3-Acetylheptane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylheptane-2,6-dione

CAS RN

29214-57-1
Record name 3-Acetyl-2,6-heptanedione
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Record name 3-Acetylheptane-2,6-dione
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Record name 29214-57-1
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Record name 3-Acetylheptane-2,6-dione
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Record name 3-acetylheptane-2,6-dione
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Synthesis routes and methods

Procedure details

60 g of 2,4-pentandione and 0.1 g of triethyl amine were mixed, and 28 g of 2-butanone was added dropwise at room temperature. The mixture was stirred for 42 hours and the raw product was distilled off. Re-distillation gave 31.4 g of 3-acetyl-2,6-heptandione.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
28 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH Nelson, PN Howells, GC DeLullo… - The Journal of …, 1980 - ACS Publications
Bis (2, 4-pentanedionato) nickel (II) is found to be a mild, efficient, and simple to use catalyst for the Michael additions of/3-dicarbonyls. Yields are higher than with traditional strongly …
Number of citations: 176 pubs.acs.org
C Wiles, P Watts, SJ Haswell, E Pombo-Villar - Tetrahedron, 2005 - Elsevier
Over the past 5 years, interest in the miniaturisation of chemical synthesis has grown rapidly, however in order to facilitate transfer of the technology from its current position as a …
Number of citations: 62 www.sciencedirect.com
AO Terent'ev, VA Vil, IA Yaremenko… - New Journal of …, 2014 - pubs.rsc.org
A facile method, which does not require special equipment, was developed for the preparation of microsized cerium chloride by the thermal treatment of CeCl3·7H2O or the evaporation …
Number of citations: 12 pubs.rsc.org
IA Yaremenko, AO Terent'ev, VA Vil'… - … A European Journal, 2014 - Wiley Online Library
The reaction of β,δ‐triketones with an ethereal solution of H 2 O 2 catalyzed by heteropoly acids in the presence of a polar aprotic co‐solvent proceeds via three pathways to form three …
B Bittner, K Koppe, W Frank, N Ignat'ev - Journal of Fluorine Chemistry, 2016 - Elsevier
Difluorotris(pentafluoroethyl)phosphorane, (C 2 F 5 ) 3 PF 2 , was found to be an active catalyst for the Michael addition reaction of 1,3-β-diketones or β-ketoesters (Michael donors) and …
Number of citations: 11 www.sciencedirect.com
AO Terent'ev, IA Yaremenko, VV Chernyshev… - 2012 - ACS Publications
A method for the assembly of tricyclic structures containing the peroxide, monoperoxyacetal, and acetal moieties was developed based on the acid-catalyzed reaction of β, δ-triketones …
Number of citations: 55 pubs.acs.org
Y Ju, D Miao, R Yu, S Koo - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
One pot syntheses of furan, thiophene, and pyrrole were accomplished by oxidative deacetylation using Mn(III)/Co(II) catalysts and the Paal–Knorr reaction from 1,5-dicarbonyl …
Number of citations: 21 pubs.rsc.org
Ö Hasdemir, OS Kesbiç, C Cravana, F Fazio - Sustainability, 2023 - mdpi.com
This study aimed to determine the antioxidant activity of Borago officinalis essential oil in the thermal oxidation of fish oil. The volatile compound profile of B. officinalis essential oil (BEO) …
Number of citations: 5 www.mdpi.com
A Soriente, R Arienzo, M De Rosa, A Spinella… - Green …, 1999 - pubs.rsc.org
The intrinsic catalytic properties of K10 and KSF montmorillonites allow the achievement of more environmentally acceptable procedures for C–C bond formation: Michael addition and α…
Number of citations: 36 pubs.rsc.org
OV Bityukov, VA Vil', VM Merkulova… - Pure and Applied …, 2018 - degruyter.com
For the first time silica gel was observed to activate peroxides in oxidative coupling reactions. Here we report silica gel mediated oxidative C–O coupling of β-dicarbonyl compounds with …
Number of citations: 19 www.degruyter.com

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